molecular formula C17H16O5 B1320606 Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate CAS No. 937601-94-0

Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate

Cat. No.: B1320606
CAS No.: 937601-94-0
M. Wt: 300.3 g/mol
InChI Key: BOSYWPGYQGOARI-UHFFFAOYSA-N
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Description

Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate (C₁₇H₁₆O₅, molecular weight: 300.31 g/mol) is a substituted benzoate ester featuring a 3-formylphenoxyethoxy group at the meta position of the aromatic ring. This compound is characterized by its ether-linked phenoxyethoxy spacer and a formyl group, which confers reactivity for further functionalization, such as in the synthesis of pharmaceutical intermediates or polymers. Key physical properties include its molecular structure, which has been confirmed via ¹H NMR and chromatographic methods (e.g., Rf values in hexane/EtOAc systems) . Notably, commercial availability of this compound has been discontinued, suggesting challenges in synthesis or niche applications .

Properties

IUPAC Name

methyl 3-[2-(3-formylphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-17(19)14-5-3-7-16(11-14)22-9-8-21-15-6-2-4-13(10-15)12-18/h2-7,10-12H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSYWPGYQGOARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594787
Record name Methyl 3-[2-(3-formylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-94-0
Record name Methyl 3-[2-(3-formylphenoxy)ethoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-(3-formylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Methyl 3-Hydroxybenzoate Intermediate

Methyl 3-hydroxybenzoate is a key intermediate and can be prepared by esterification of 3-hydroxybenzoic acid with methanol under acidic conditions or by selective oxidation of methyl 3-hydroxybenzaldehyde derivatives.

Parameter Typical Conditions Notes
Reactants 3-Hydroxybenzoic acid + Methanol Acid catalyst (e.g., sulfuric acid)
Temperature Reflux (65-70 °C) Ensures complete esterification
Reaction Time 4-8 hours Monitored by TLC or HPLC
Purification Extraction, recrystallization Yields white crystalline methyl 3-hydroxybenzoate

This intermediate is well-documented with melting point ~70-72 °C and good solubility in organic solvents.

Etherification to Form 3-(2-(3-formylphenoxy)ethoxy) Substituent

The key step involves the formation of the ether linkage between the methyl 3-hydroxybenzoate and a 2-(3-formylphenoxy)ethyl moiety. This is typically achieved by:

  • Reacting methyl 3-hydroxybenzoate with 2-(3-formylphenoxy)ethyl halide (e.g., bromide or tosylate) under basic conditions.
  • Using a base such as potassium carbonate or sodium hydride to deprotonate the phenol group, facilitating nucleophilic substitution.
Parameter Typical Conditions Notes
Reactants Methyl 3-hydroxybenzoate + 2-(3-formylphenoxy)ethyl bromide Alkyl halide prepared separately
Base K2CO3 or NaH Ensures phenolate formation
Solvent DMF, DMSO, or acetone Polar aprotic solvents preferred
Temperature 50-80 °C Controlled to avoid side reactions
Reaction Time 6-24 hours Monitored by TLC or HPLC
Purification Extraction, column chromatography Isolates pure ether product

Preparation of 2-(3-Formylphenoxy)ethyl Halide

The 2-(3-formylphenoxy)ethyl halide is synthesized by:

  • Starting from 3-hydroxybenzaldehyde, reacting with 2-bromoethanol or 2-chloroethanol to form 2-(3-formylphenoxy)ethanol via nucleophilic substitution.
  • Subsequent halogenation of the hydroxyl group to form the corresponding halide (e.g., bromide or tosylate).
Parameter Typical Conditions Notes
Reactants 3-Hydroxybenzaldehyde + 2-bromoethanol Base such as K2CO3 or NaH
Solvent Acetone, DMF Polar aprotic preferred
Temperature 40-70 °C Reaction time 4-12 hours
Halogenation PBr3 or TsCl + pyridine Converts alcohol to bromide or tosylate
Purification Distillation or chromatography Isolates pure halide intermediate

Research Findings and Optimization

Catalysts and Reaction Conditions

  • Use of potassium carbonate as a mild base is preferred to avoid side reactions.
  • Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity and reaction rates.
  • Reaction temperature control (50-80 °C) is critical to minimize byproducts.
  • Purification by silica gel chromatography ensures high purity.

Yield and Purity

  • Typical yields for the etherification step range from 70% to 90% depending on reaction time and purity of intermediates.
  • Final product purity is confirmed by HPLC and NMR spectroscopy .

Summary Table of Preparation Steps

Step Reaction Type Reactants Conditions Outcome
1 Esterification 3-Hydroxybenzoic acid + Methanol Acid catalyst, reflux 4-8 h Methyl 3-hydroxybenzoate
2 Etherification Methyl 3-hydroxybenzoate + 2-(3-formylphenoxy)ethyl halide K2CO3, DMF, 50-80 °C, 6-24 h Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate
3 Halogenation (Intermediate) 2-(3-formylphenoxy)ethanol + PBr3 or TsCl Room temp to 40 °C, 2-4 h 2-(3-formylphenoxy)ethyl halide

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Methyl 3-(2-(3-carboxyphenoxy)ethoxy)benzoate.

    Reduction: Methyl 3-(2-(3-hydroxyphenoxy)ethoxy)benzoate.

    Substitution: Methyl 3-(2-(3-(substituted)phenoxy)ethoxy)benzoate, where the substituent depends on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Methyl 4-[2-(3-Formylphenoxy)ethoxy]benzoate

  • Structural Difference: The formylphenoxyethoxy group is attached at the para position of the benzoate ring instead of the meta position.
  • Both isomers share the same molecular formula (C₁₇H₁₆O₅) and weight (300.31 g/mol) but exhibit distinct NMR shifts due to substituent orientation .

Methyl 3-Formyl-2-hydroxybenzoate

  • Structural Difference : A hydroxyl group is present adjacent to the formyl group on the benzoate ring.
  • Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing acidity (pKa ~8–10) compared to the non-hydroxylated target compound. This structural feature enhances solubility in polar solvents but reduces stability under acidic conditions .

Linker Variations and Functional Groups

Methyl 4-((2-Formylphenoxy)methyl)benzoate (Patent Compound B)

  • Structural Difference : A methylene (-CH₂-) linker replaces the ethoxy (-OCH₂CH₂O-) spacer.
  • Synthesis involves KI/K₂CO₃-mediated alkylation, differing from the DIPEA-assisted etherification used for the target compound .

2-Ethoxy-4-formylphenyl 3-Methylbenzoate

  • Structural Difference : The formyl group is on a separate phenyl ring connected via an ester linkage, and a methyl group is present on the benzoate ring.
  • Impact : The methyl group increases hydrophobicity (logP ~3.5 vs. ~2.8 for the target compound), while the ester linkage may confer susceptibility to hydrolysis under basic conditions .

Fragmentation and Stability

  • Electron Ionization (EI) Fragmentation: Regioisomeric ethoxy-substituted benzoates (e.g., 2- vs. 3-ethoxy) exhibit distinct fragmentation pathways. For example, 3-ethoxy derivatives undergo preferential cleavage of the ether bond, yielding formylphenol ions, whereas 2-ethoxy isomers produce benzoyl fragments. This suggests that the target compound’s meta-substituted ethoxy group may enhance stability during mass spectrometric analysis compared to ortho analogs .

Biological Activity

Methyl 3-(2-(3-formylphenoxy)ethoxy)benzoate is an aromatic ester that has garnered attention for its notable biological activities. This compound, with the molecular formula C17H16O5, features a complex structure that includes an aromatic aldehyde and ether linkages, which contribute to its unique properties and potential applications in medicinal chemistry.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. Notably, it has shown effectiveness against:

  • Escherichia coli
  • Shigella boydii

These findings suggest that the compound could serve as a potential antibacterial agent, particularly in the development of new treatments for bacterial infections.

Enzyme Inhibition

In addition to its antibacterial properties, this compound has demonstrated chymotrypsin inhibitory activity. This characteristic indicates its potential utility in enzyme inhibition studies, which could lead to the development of therapeutic agents targeting specific enzymatic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of this compound. The compound's unique positioning of the formyl group plays a critical role in its biological properties. Comparative analysis with similar compounds reveals how slight modifications can influence biological activity:

Compound NameMolecular FormulaKey Features
Methyl 4-(2-(4-formylphenoxy)ethoxy)benzoateC17H16O5Similar structure; different position of formyl group
Methyl 3-(2-(4-formyl-2-methoxyphenoxy)ethoxy)benzoateC18H18O6Contains a methoxy group; additional functional complexity
Methyl 3-(2-(4-hydroxyphenoxy)ethoxy)benzoateC17H18O5Hydroxy group instead of formyl; different biological activity

These comparisons highlight how molecular modifications can lead to variations in biological activity, emphasizing the importance of targeted synthesis in drug discovery.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with biological targets. These computational methods suggest that the compound may exhibit favorable binding interactions with specific proteins involved in disease pathways. Such insights are invaluable for guiding further research into its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the broader implications of compounds similar to this compound. For instance, derivatives of 3-formylchromones have been investigated for their cytotoxic effects on tumor cells, anti-Helicobacter pylori activity, and urease inhibition. Although direct comparisons are not always feasible due to structural differences, these studies underscore the potential of related compounds in various therapeutic contexts .

Q & A

Q. Key Data :

StepReagents/ConditionsYield
1DIPEA, -35°C, 7 h90%
3CH₂Cl₂/EtOAc gradient90%

Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Methodological Answer :
Low yields often arise from incomplete coupling or side reactions. Strategies include:

  • Catalyst Tuning : Increase DIPEA stoichiometry (e.g., 1.5–2.0 equiv.) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Maintain 40°C to balance reaction rate and byproduct formation .
  • Purification Refinement : Use sequential MPLC (e.g., 90 g silica, 30–35 cm³/min flow rate) with hexane/EtOAc gradients to resolve mixed fractions .

Example : Re-purifying mixed fractions with 4% EtOAc in CH₂Cl₂ improved isolated yield from 75% to 90% .

Basic: What spectroscopic techniques confirm the structure of this compound?

Q. Methodological Answer :

  • ¹H NMR : Key signals include δ 3.76 (s, 3H, methoxy group), δ 7.2–8.1 (aromatic protons), and δ 9.8 (s, 1H, formyl proton) .
  • 13C NMR : Peaks at δ 167.5 (ester carbonyl), δ 191.2 (formyl carbonyl), and δ 55.2 (methoxy carbon) confirm functional groups .
  • Mass Spectrometry : HRMS (ESI+) should match the molecular formula C₁₈H₁₆O₆ (exact mass: 328.0947) .

Q. Methodological Answer :

  • Acidic Conditions : The ester group hydrolyzes to carboxylic acid (e.g., 0.1 M HCl, 50°C, 12 h), confirmed by loss of δ 3.76 (OCH₃) in ¹H NMR .
  • Basic Conditions : Saponification of the ester occurs (e.g., 0.1 M NaOH, 60°C, 6 h), yielding 3-(2-(3-formylphenoxy)ethoxy)benzoic acid .
  • Oxidative Conditions : The formyl group oxidizes to carboxylic acid under strong oxidants (e.g., KMnO₄, H₂O₂), detectable via IR (loss of C=O stretch at 1700 cm⁻¹) .

Q. Methodological Answer :

  • Electron-Withdrawing Groups : Replacing methoxy with trifluoromethoxy (e.g., 3-CF₃O) enhances metabolic stability but reduces solubility (logP increase by ~0.5) .
  • Steric Effects : Bulkier substituents (e.g., isobutoxy) may hinder target binding, as shown in SAR studies of analogous triazine derivatives .
  • Synthetic Strategy : Introduce substituents via nucleophilic aromatic substitution (e.g., 3-ethoxy-4-methoxybenzaldehyde precursors) .

Case Study : Ethoxy analogs showed 2-fold higher enzyme inhibition vs. methoxy in kinase assays, attributed to improved hydrophobic interactions .

Basic: What chromatographic methods are effective for purifying this compound?

Q. Methodological Answer :

  • Normal-Phase MPLC : Use silica gel with CH₂Cl₂/EtOAc gradients (1–20% EtOAc) to separate polar byproducts .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O, 0.1% TFA) achieve >95% purity, with retention time ~12.5 min .

Optimization Tip : Pre-adsorb the crude product onto silica before column loading to improve resolution .

Advanced: How to design a stability-indicating assay for quality control?

Q. Methodological Answer :

Forced Degradation : Expose the compound to heat (80°C), UV light (254 nm), and 0.1 M HCl/NaOH .

HPLC-MS Analysis : Monitor degradation products (e.g., hydrolyzed ester at m/z 314.08) using a C18 column and ESI+ ionization .

Validation : Establish linearity (R² >0.99) and LOD/LOQ (e.g., 0.1 µg/mL) for major impurities .

Data : Heat stress (7 days) caused 5% degradation, while UV exposure (48 h) led to 8% decomposition .

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